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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpentane

Cat. No.: B1374200 Get Quote

An In-depth Technical Guide to 1-Bromo-2,2-
dimethylpentane
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for 1-Bromo-2,2-dimethylpentane is available in the

public domain. This guide has been compiled based on its structural similarity to other

neopentyl-like alkyl halides and general principles of organic chemistry. The experimental

protocols and spectral data are predictive and should be considered as such.

Introduction
1-Bromo-2,2-dimethylpentane is a halogenated alkane with the chemical formula C₇H₁₅Br. Its

structure features a bromine atom attached to a primary carbon, which is adjacent to a

quaternary carbon center. This "neopentyl-like" arrangement results in significant steric

hindrance around the reactive C-Br bond, which profoundly influences its chemical reactivity.

While not extensively documented in scientific literature, its structural motifs suggest potential

applications as a building block in organic synthesis, particularly in the introduction of sterically

bulky alkyl groups. This guide provides a comprehensive overview of its predicted properties,

synthesis, and reactivity.
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Quantitative data for 1-Bromo-2,2-dimethylpentane is primarily based on computational

predictions available from databases such as PubChem.

Property Value (Predicted)

Molecular Formula C₇H₁₅Br

Molecular Weight 179.10 g/mol

IUPAC Name 1-bromo-2,2-dimethylpentane

CAS Number 79803-29-5

Appearance Expected to be a colorless liquid

Boiling Point Not experimentally determined

Density Not experimentally determined

Solubility
Expected to be soluble in organic solvents,

insoluble in water

Synthesis
A plausible and common method for the synthesis of 1-Bromo-2,2-dimethylpentane is the

bromination of the corresponding alcohol, 2,2-dimethylpentan-1-ol. Reagents such as

phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are typically employed for this

transformation. The reaction with PBr₃ is often preferred for primary alcohols as it generally

avoids carbocation rearrangements.

Proposed Experimental Protocol for Synthesis via PBr₃
Reaction: 3 (CH₃)₂C(CH₂CH₂CH₃)CH₂OH + PBr₃ → 3 (CH₃)₂C(CH₂CH₂CH₃)CH₂Br + H₃PO₃

Materials:

2,2-dimethylpentan-1-ol

Phosphorus tribromide (PBr₃)

Anhydrous diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Ice bath

Round-bottom flask with reflux condenser and dropping funnel

Procedure:

In a round-bottom flask, dissolve 2,2-dimethylpentan-1-ol in an excess of anhydrous diethyl

ether under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution

via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10

°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 2-3 hours.

Cool the mixture and carefully pour it over crushed ice.

Separate the organic layer and wash it sequentially with cold water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The crude 1-Bromo-2,2-dimethylpentane can be purified by fractional distillation.

Note: This is a generalized procedure and would require optimization for specific yield and

purity targets.

Synthesis Workflow Diagram
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Synthesis of 1-Bromo-2,2-dimethylpentane
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Purification
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1-Bromo-2,2-dimethylpentane
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A plausible workflow for the synthesis of 1-Bromo-2,2-dimethylpentane.

Spectroscopic Characterization (Predicted)
As experimental spectra are not readily available, the following tables summarize the predicted

spectroscopic data for 1-Bromo-2,2-dimethylpentane based on its structure.

Predicted ¹H NMR Data (in CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.3 - 3.5 Singlet (s) 2H -CH₂-Br

~1.3 - 1.5 Triplet (t) 2H -CH₂-CH₂-CH₃

~1.2 - 1.4 Sextet (m) 2H -CH₂-CH₂-CH₃

~0.9 Triplet (t) 3H -CH₂-CH₃

~0.9 Singlet (s) 6H -C(CH₃)₂-

Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm) Assignment

~45 - 50 -CH₂-Br

~40 - 45 -C(CH₃)₂-

~35 - 40 -CH₂-CH₂-CH₃

~25 - 30 -C(CH₃)₂-

~18 - 22 -CH₂-CH₂-CH₃

~14 -CH₂-CH₃

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (methylene)

1380 - 1365 Medium C-H bend (methyl)

~1250 Medium C-C skeletal vibrations

650 - 550 Strong C-Br stretch

Predicted Mass Spectrometry Fragmentation
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m/z Value Fragment Ion

178/180 [M]⁺ (Molecular ion peak, Br isotopes)

149/151 [M - C₂H₅]⁺

121/123 [M - C₄H₉]⁺

99 [M - Br]⁺

57 [C₄H₉]⁺ (tert-butyl cation, likely base peak)

Reactivity and Potential Applications
The reactivity of 1-Bromo-2,2-dimethylpentane is dominated by the steric hindrance around

the α-carbon. This makes it a poor substrate for bimolecular nucleophilic substitution (SN2)

reactions.

Nucleophilic Substitution and Elimination Reactions
Due to the bulky 2,2-dimethylpentyl group, direct backside attack by a nucleophile is severely

hindered, making the SN2 pathway extremely slow.[1][2][3] The formation of a primary

carbocation is energetically unfavorable, thus the SN1 mechanism is also unlikely.[4] Strong,

bulky bases are likely to favor elimination (E2) over substitution.[5][6]

Reactivity of 1-Bromo-2,2-dimethylpentane

1-Bromo-2,2-dimethylpentane

SN2 Reaction
(Very Slow)

Strong, non-bulky
nucleophile

E2 EliminationStrong, bulky base

Grignard Formation
Mg, Ether
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Predicted reactivity pathways for 1-Bromo-2,2-dimethylpentane.

Grignard Reagent Formation
One of the most viable applications for sterically hindered primary alkyl halides is the formation

of Grignard reagents.[7][8][9] The reaction with magnesium metal in an ethereal solvent would

likely proceed to form 2,2-dimethylpentylmagnesium bromide. This organometallic reagent can

then be used as a potent nucleophile to react with a variety of electrophiles, such as

aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Grignard Reagent Formation and Reaction

1-Bromo-2,2-dimethylpentane

2,2-dimethylpentyl-
magnesium bromide

  1. 

Mg / Ether

Alcohol Product

  2. 

Electrophile
(e.g., Aldehyde, Ketone)
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Formation and subsequent reaction of the Grignard reagent.

Applications in Drug Development
There is no specific information available on the use of 1-Bromo-2,2-dimethylpentane in drug

development. However, as a source of a sterically hindered alkyl group, it could potentially be

used in the synthesis of novel pharmacologically active molecules where such a bulky,

lipophilic moiety is desired to modulate properties like binding affinity, selectivity, or metabolic

stability.
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1-Bromo-2,2-dimethylpentane represents a sterically hindered primary alkyl halide with

predicted chemical behavior analogous to other neopentyl-like structures. While its synthesis is

feasible through standard methods, its reactivity is significantly influenced by steric hindrance,

making it a poor substrate for SN2 reactions but a potentially useful precursor for Grignard

reagents. The lack of extensive experimental data in the literature underscores the need for

further research to fully characterize its properties and explore its potential applications in

organic synthesis and medicinal chemistry. The information presented in this guide serves as a

foundational reference based on established chemical principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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